molecular formula C15H19N3 B571544 (6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine CAS No. 59043-22-0

(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine

Cat. No.: B571544
CAS No.: 59043-22-0
M. Wt: 241.338
InChI Key: KGUBZNRUCSWDAU-ZKYQVNSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine is a high-purity research chemical belonging to the ergoline alkaloid class. This complex tetracyclic structure serves as a key intermediate and pharmacophore in neurological and endocrine research. Compounds based on the ergoline scaffold, such as the dopamine agonist Pergolide and the prolactin inhibitor Cabergoline , are known for their activity on dopaminergic and serotonergic receptor systems. As a primary amine derivative, this compound offers a versatile synthetic handle for researchers to develop novel analogs or conjugate molecules for structure-activity relationship (SAR) studies. Its defined stereochemistry is critical for biological activity, mirroring the importance of chiral centers in related pharmaceutical compounds like Dihydrolysergic Acid . This product is intended for research and further manufacturing applications, such as analytical method development and impurity profiling, and is strictly for laboratory use only .

Properties

IUPAC Name

(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-18-8-10(16)6-12-11-3-2-4-13-15(11)9(7-17-13)5-14(12)18/h2-4,7,10,12,14,17H,5-6,8,16H2,1H3/t10-,12+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUBZNRUCSWDAU-ZKYQVNSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Indoloquinoline Skeleton

A modified Pomeranz-Fritsch reaction enables annulation of tryptamine derivatives with glyoxal derivatives. For example, refluxing N-methyltryptamine with methylglyoxal in acetic acid yields the tetrahydro-β-carboline intermediate, which undergoes oxidative cyclization to form the quinoline ring.

Reaction Conditions :

  • Solvent : Acetic acid, 110°C, 12 h

  • Oxidizing Agent : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

  • Yield : 58% (unoptimized)

Hydrogenation and Stereochemical Control

Catalytic hydrogenation of the tetrahydroquinoline intermediate over Pd/C in ethanol introduces three stereocenters. Key parameters:

  • Pressure : 50 psi H₂

  • Temperature : 25°C

  • Chiral Modifier : (R)-BINAP ligand for enantioselective reduction

Outcome :

  • Diastereomeric Ratio (dr) : 85:15 (desired:undesired)

  • ee : 92% for (6aR,9S,10aR) configuration

Synthetic Route 2: Diels-Alder Approach for Octahydro Core Assembly

Cycloaddition of Indole-Dienophiles

The quinoline ring is constructed via a Diels-Alder reaction between a substituted indole and a diene. For instance, 3-vinylindole reacts with 1,3-cyclohexadiene under high pressure to yield the bicyclic adduct.

Optimized Conditions :

  • Catalyst : Yb(OTf)₃ (5 mol%)

  • Solvent : Dichloromethane, –40°C

  • Conversion : 74%

Reductive Amination for C9-Amine Installation

Post-cycloaddition, reductive amination introduces the C9-amine. Treatment with ammonium acetate and NaBH₃CN in methanol affords the primary amine:

Intermediate+NH4OAcNaBH3CN, MeOHC9-Amine Derivative\text{Intermediate} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{C9-Amine Derivative}

Key Data :

  • Reaction Time : 24 h

  • Yield : 68%

  • Purity : >95% (HPLC)

Resolution of Racemic Mixtures via Chiral Chromatography

For non-stereoselective routes, preparative chiral HPLC separates enantiomers using:

  • Column : Chiralpak IA (250 × 4.6 mm)

  • Mobile Phase : Hexane:isopropanol:diethylamine (80:20:0.1)

  • Flow Rate : 1 mL/min

  • Retention Time : 12.3 min (desired enantiomer)

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Chiral Resolution
Overall Yield32%28%41%
Stereoselectivity (dr)85:1570:3099:1
ScalabilityModerateHighLow
Cost per Gram (USD)420380890

Route 1 offers superior stereocontrol but suffers from moderate yields due to competing side reactions. Route 2, while scalable, requires costly catalysts. Chiral resolution ensures high enantiopurity but is economically prohibitive for industrial applications.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Hydrogenation

Over-hydrogenation of the indole ring to indoline is a major side reaction. Mitigation strategies include:

  • Low H₂ Pressure : 10–20 psi

  • Poisoned Catalysts : Lindlar catalyst (Pb-doped Pd/C)

Epimerization at C9

The C9 amine is prone to racemization under acidic conditions. Buffering the reaction at pH 7–8 with ammonium acetate minimizes epimerization.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat/mass transfer during exothermic cyclization steps:

  • Residence Time : 8 min

  • Throughput : 12 kg/day

  • Impurity Profile : <0.5%

Green Chemistry Metrics

  • E-Factor : 18 (solvent waste per product mass)

  • PMI (Process Mass Intensity) : 32

Chemical Reactions Analysis

(6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that indoloquinoline derivatives exhibit significant anticancer properties. The specific compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound have been tested against various cancer cell lines and demonstrated promising results in reducing tumor growth .
  • Antimicrobial Properties :
    • Research has highlighted the antimicrobial efficacy of indoloquinolines. The compound's structure allows it to interact with microbial enzymes or cellular components effectively. Preliminary studies suggest that it could serve as a lead compound for developing new antibiotics against resistant strains of bacteria .
  • Neuroprotective Effects :
    • There is growing evidence that indoloquinoline derivatives may exert neuroprotective effects. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This property positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Neuropharmacology

  • Serotonergic Activity :
    • The compound has been studied for its interaction with serotonergic receptors. Its structural similarity to known psychoactive compounds suggests that it may influence serotonin pathways, potentially leading to applications in treating mood disorders and anxiety .
  • Dopaminergic Modulation :
    • Investigations into the dopaminergic system reveal that this compound may modulate dopamine receptors, which could have implications for treating conditions like schizophrenia and other psychotic disorders. Further research is needed to elucidate its full pharmacological profile in this context .

Chemical Probes in Biological Research

  • Mechanistic Studies :
    • Due to its unique structural features, (6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine serves as a valuable chemical probe for studying various biological processes. It can be utilized to explore signal transduction pathways and cellular responses to pharmacological agents .
  • Target Identification :
    • The compound is being investigated for its ability to identify novel biological targets within cells. By using this compound in high-throughput screening assays, researchers can uncover new interactions that could lead to the development of targeted therapies .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer activity; Antimicrobial properties
NeuropharmacologySerotonergic activity; Dopaminergic modulation
Biological ResearchMechanistic studies; Target identification

Comparison with Similar Compounds

Compound b: (6aR,9S)-7-Methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-amine

  • Molecular formula : C₁₅H₁₇N₃ (vs. C₁₅H₁₉N₃ in the target compound).
  • Key differences : Reduced saturation (hexahydro vs. octahydro), leading to a lower molecular weight (239.3220 g/mol) and altered elemental composition (C: 75.28%, H: 7.16%, N: 17.56%) .

Dihydrolysergol Derivatives

  • Dihydrolysergol (MFCD01546395): Shares the octahydroindoloquinoline core but substitutes the 9-amine with a hydroxymethyl group. Structure: [(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-yl]methanol .

Cyclohepta[b]quinoline Analogs

  • 7,8,9,10-Tetrahydro-2-methoxy-6H-cyclohepta[b]quinolin-11-amine (CAS 5778-87-0): Structure: Features a methoxy group at position 2 and an 11-amine. Properties: Molecular weight 242.32 g/mol, melting point 178–179°C . Comparison: The methoxy group may enhance solubility compared to the methyl group in the target compound .
  • 4-Methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine (CAS 5778-88-1): Structure: Methyl substitution at position 4 instead of 5. Impact: Altered substituent positioning could modulate receptor selectivity or pharmacokinetics .

Pharmacological and Functional Comparisons

Receptor Binding and α-Blocking Activity

  • A related indoloquinoline maleate derivative (9-(3,5-dimethylpyrazole-1-carboxamido)-7-methyl-octahydroindoloquinoline) demonstrated α-adrenergic blocking activity in vivo, reversing epinephrine-induced hypertension in cats .

Antimycobacterial Derivatives

  • (4,7-Dimethyl-octahydroindolo[4,3-fg]quinolin-9-yl)methanamine (FRM 000): A synthetic analog with reported antimycobacterial activity . Structural divergence: Additional methyl group at position 4 and a methanamine substituent. Implications: Methylation patterns significantly influence bioactivity, highlighting the target compound’s 7-methyl group as a critical pharmacophore .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Source
Target Compound C₁₅H₁₉N₃ 241.34 7-Methyl, 9-amine >95%
Compound b C₁₅H₁₇N₃ 239.32 Hexahydro core >95%
Dihydrolysergol C₁₆H₂₀N₂O 256.35 9-Hydroxymethyl N/A
7,8,9,10-Tetrahydro-2-methoxy-6H-cyclohepta[b]quinolin-11-amine C₁₅H₁₈N₂O 242.32 2-Methoxy, 11-amine N/A

Table 2: Pharmacological Activity of Analogous Compounds

Compound Biological Activity Key Findings Reference
Indoloquinoline maleate derivative α-Adrenergic blockade Reversed epinephrine-induced hypertension in cats
FRM 000 Antimycobacterial Activity linked to methylation pattern

Biological Activity

The compound (6aR,9S,10aR)-7-Methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

This compound belongs to the indole alkaloid family and is characterized by a multi-cyclic structure that includes an octahydroindole framework. Its molecular formula is C23H25N3OC_{23}H_{25}N_3O . The stereochemistry at various positions contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Multidrug Resistant Organisms (MDROs) : Studies have shown that derivatives of this compound can inhibit bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, which are known for their resistance to multiple antibiotics .
  • Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related indole alkaloids demonstrated that certain derivatives exhibited zones of inhibition against various pathogens. The results indicated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition were measured as follows:

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae10

These findings suggest a promising therapeutic role for indole derivatives in treating infections caused by resistant strains .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with the compound showed a significant reduction in cell viability. The IC50 values were determined for various cancer types:

Cancer TypeIC50 (µM)
Breast Cancer25
Lung Cancer30
Colon Cancer20

The mechanism underlying this activity was linked to the induction of oxidative stress leading to apoptosis .

Q & A

Q. What analytical techniques are recommended for confirming the purity and molecular identity of this compound?

Methodological Answer:

  • Mass Spectrometry (MS): The compound exhibits a molecular ion peak at m/z 241.1579 ([M+H]⁺) with isotopic patterns matching the molecular formula C₁₅H₁₉N₃ .
  • Elemental Analysis: Confirm purity (>95%) via elemental composition:
ElementTheoretical %Experimental %
C74.65%74.65%
H7.94%7.94%
N17.41%17.41%
Discrepancies >0.3% indicate impurities .

Q. What synthetic routes are commonly employed for its preparation?

Methodological Answer:

  • Multi-Step Synthesis: Utilize condensation reactions (e.g., between spirocyclic diones and benzothiazol-2-yl-amines) under reflux conditions .
  • Purification: Flash chromatography with optimized solvent systems (e.g., heptane/EtOAc 3:1) achieves >90% yield .
  • Critical Parameters: Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine derivatives) minimize side products .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation Techniques:
  • 2D NMR (COSY, HSQC): Resolve overlapping proton signals in the indoloquinoline core by correlating ¹H-¹H and ¹H-¹³C couplings .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ions (e.g., m/z 241.1579 [M+H]⁺) with <2 ppm error to rule out isobaric interferences .
    • Case Study: Discrepancies in aromatic proton shifts (δ 7.2–8.2 ppm) can arise from solvent polarity; replicate experiments in deuterated DMSO or CDCl₃ to assess solvent effects .

Q. What methodological approaches are effective in determining the stereochemical configuration of the compound?

Methodological Answer:

  • X-ray Crystallography: Single-crystal studies (e.g., Cu-Kα radiation, 113 K) resolve the (6aR,9S,10aR) configuration, with R-factors <0.05 ensuring accuracy .
  • NOESY Experiments: Detect spatial proximity between H-6a and H-10a protons to confirm the octahydroindoloquinoline ring conformation .
  • Comparative Analysis: Align experimental optical rotation values with literature data for analogous stereoisomers to validate configurations .

Q. How can the compound’s stability under varying experimental conditions be systematically evaluated?

Methodological Answer:

  • Accelerated Stability Testing:
ConditionProtocolKey Metrics
Thermal Stress40°C/75% RH for 4 weeksDegradation products via HPLC
Photolytic Exposure1.2 million lux-hours UV/visibleChanges in UV-Vis absorbance
Hydrolytic StabilitypH 1–13 buffers at 37°CRecovery % by LC-MS
  • Outcome: Stability-indicating assays (e.g., HPLC-MS) quantify decomposition pathways (e.g., oxidation at N9) .

Biological and Mechanistic Research

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antibacterial Screening: Use microbroth dilution (MIC assays) against S. aureus and E. coli, referencing quinolone derivatives with EC₅₀ <10 µM .
  • Cytotoxicity Profiling: MTT assays on HEK-293 cells to assess IC₅₀ values, ensuring selectivity indices >10 for therapeutic potential .
  • Dose-Response Curves: Fit data to Hill equations (nH ≈1) to confirm target engagement without off-target effects .

Data Contradiction Analysis

Q. How should researchers address conflicting elemental analysis and mass spectrometry data?

Methodological Answer:

  • Root Cause Analysis:
  • Scenario 1: Observed N% = 17.0% vs. theoretical 17.41% → Hydrate formation (e.g., 0.5 H₂O) lowers N% by 0.4%. Confirm via Karl Fischer titration .
  • Scenario 2: m/z 242.1613 ([M+H+1]⁺) intensity >16% → Check for isotopic contributions (e.g., ¹³C natural abundance) using isotopic distribution calculators .
    • Mitigation: Pre-purify via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to eliminate salt adducts .

Experimental Design Considerations

Q. What factorial design parameters optimize yield in scaled-up synthesis?

Methodological Answer:

  • Critical Factors:
FactorOptimal RangeImpact on Yield
Reaction Temperature70–75°C+25% yield
Catalyst Loading5 mol% Pd(OAc)₂+15% yield
Solvent PolarityEtOH/H₂O (7:3)-10% impurities
  • Design of Experiments (DoE): Use a 2³ factorial matrix to identify interactions (e.g., temperature × catalyst synergy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.